3-Bromo-5-methylbenzenethiol
Overview
Description
3-Bromo-5-methylbenzenethiol is a useful research compound. Its molecular formula is C7H7BrS and its molecular weight is 203.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be organoboron reagents used in these reactions .
Mode of Action
Based on its structural similarity to other benzenethiols, it may participate in reactions involving nucleophilic substitution or free radical mechanisms . In such reactions, the bromine atom could be replaced by a nucleophile or a free radical, resulting in the formation of a new compound .
Biochemical Pathways
It’s plausible that it could be involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Pharmacokinetics
Its molecular weight (2031 g/mol) and predicted properties such as boiling point (2531±280 °C) and density (1509±006 g/cm3) suggest that it could have significant bioavailability .
Result of Action
Given its potential use in suzuki–miyaura cross-coupling reactions , it could contribute to the synthesis of various organic compounds, which could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-methylbenzenethiol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to potential modifications in protein function and activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, it may act as a signaling molecule, influencing cell signaling pathways and gene expression. For example, it can modulate the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses. At higher concentrations, this compound can induce oxidative stress and apoptosis in various cell types by disrupting cellular redox balance and mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The thiol group can undergo oxidation-reduction reactions, leading to the formation of disulfide bonds with other thiol-containing molecules. This can result in the inhibition or activation of enzymes, depending on the specific context. Additionally, this compound can bind to metal ions, affecting metalloenzyme activity and altering cellular metal homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its oxidation and degradation. In in vitro studies, the long-term effects of this compound on cellular function have been observed, including sustained oxidative stress and alterations in gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, it can induce toxic effects, including liver and kidney damage, due to its ability to generate reactive oxygen species and disrupt cellular antioxidant defenses. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glutathione or other molecules for excretion. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, such as organic anion transporters, and can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can influence its overall biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. Post-translational modifications, such as the formation of disulfide bonds, can also direct this compound to specific subcellular locations, impacting its activity and function .
Properties
IUPAC Name |
3-bromo-5-methylbenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrS/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYOKASLRFTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.